An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-hydroxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid, is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. Its unique substitution pattern on the benzene ring imparts specific chemical and physical properties that are of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-6-hydroxybenzoic acid, including its physical characteristics, spectral data, and proposed biological activities. The information is compiled from various sources and is intended to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-6-hydroxybenzoic acid are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source/Reference |
| IUPAC Name | 2-Amino-6-hydroxybenzoic acid | PubChem CID: 13409833 |
| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | PubChem CID: 13409833 |
| CAS Number | 567-62-4 | PubChem CID: 13409833 |
| Molecular Formula | C₇H₇NO₃ | PubChem CID: 13409833 |
| Molecular Weight | 153.14 g/mol | PubChem CID: 13409833 |
| Appearance | Solid, Light Brown to Brown | [1] |
| Melting Point | 148 °C | [1] |
| Boiling Point (Predicted) | 352.2 ± 32.0 °C | [1] |
| Density (Predicted) | 1.491 g/cm³ | [1] |
Solubility and Acidity
| Property | Value | Remarks | Source/Reference |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Quantitative data in common solvents is not readily available. | [1] |
| pKa (Predicted) | 3.30 ± 0.25 | This predicted value pertains to the carboxylic acid proton. Experimental values for the amino and hydroxyl groups are not readily available for this specific isomer. For the related 5-aminosalicylic acid, the pKa values are approximately 3.0 (COOH), 6.0 (-NH3+), and 13.9 (-OH). | [1][2][3] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of 2-Amino-6-hydroxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the three different functional groups.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carboxylic carbon, and the carbons attached to the amino and hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-hydroxybenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups.
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O-H stretch (hydroxyl): A broad band is expected in the region of 3200-3600 cm⁻¹.
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N-H stretch (amino): One or two sharp bands may appear in the region of 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.
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C-O stretch (hydroxyl and carboxylic acid): Bands in the region of 1210-1320 cm⁻¹ are anticipated.
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Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (MS)
The mass spectrum of 2-Amino-6-hydroxybenzoic acid will show a molecular ion peak ([M]⁺) at m/z 153. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and carboxylic acid groups. Common fragmentation pathways for aromatic carboxylic acids involve the loss of H₂O (m/z 135), CO (m/z 125), and COOH (m/z 108). The amino and hydroxyl groups will also influence the fragmentation, potentially leading to characteristic losses.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 2-Amino-6-hydroxybenzoic acid are not widely published. The following protocols are adapted from established methods for its isomers and related compounds and should be optimized for specific laboratory conditions.
Synthesis of 2-Amino-6-hydroxybenzoic Acid (Adapted from a protocol for a 5-aminosalicylic acid prodrug)
This synthetic route is a multi-step process starting from a commercially available precursor.
Workflow for the Synthesis of 2-Amino-6-hydroxybenzoic Acid
Caption: A proposed synthetic workflow for 2-Amino-6-hydroxybenzoic acid.
Materials:
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2-Hydroxy-6-nitrobenzoic acid
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Palladium on carbon (10% Pd/C)
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Methanol
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Hydrogen gas
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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In a pressure reactor, dissolve 2-Hydroxy-6-nitrobenzoic acid in methanol.
-
Carefully add 10% Palladium on carbon to the solution under an inert atmosphere.
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Seal the reactor and purge with hydrogen gas.
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Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-Amino-6-hydroxybenzoic acid.
Disclaimer: This is an adapted protocol and requires optimization for safety and yield.
HPLC Analysis of 2-Amino-6-hydroxybenzoic Acid (Adapted from a method for aminosalicylic acid isomers)
This method is suitable for the separation and quantification of 2-Amino-6-hydroxybenzoic acid.
Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of 2-Amino-6-hydroxybenzoic acid.
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. An isocratic or gradient elution can be used.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 300 nm).
-
Column Temperature: 25-30 °C.
Procedure:
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Standard Preparation: Prepare a stock solution of 2-Amino-6-hydroxybenzoic acid in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
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Sample Preparation: Dissolve the sample containing 2-Amino-6-hydroxybenzoic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples onto the HPLC system.
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Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-Amino-6-hydroxybenzoic acid in the samples from the calibration curve.
Biological Activity and Signaling Pathways (Hypothetical)
The biological activity of 2-Amino-6-hydroxybenzoic acid has not been extensively studied. However, based on its structural similarity to other aminosalicylates like 5-aminosalicylic acid (5-ASA or Mesalazine), a well-known anti-inflammatory drug, a hypothetical mechanism of action and metabolic pathway can be proposed.
Proposed Mechanism of Action
It is hypothesized that 2-Amino-6-hydroxybenzoic acid may exhibit anti-inflammatory properties through the modulation of inflammatory signaling pathways. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes and/or the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]
Hypothetical Signaling Pathway
Caption: A hypothetical anti-inflammatory signaling pathway for 2-Amino-6-hydroxybenzoic acid.
Proposed Metabolic Pathway
In the body, aminosalicylates are primarily metabolized through N-acetylation. It is proposed that 2-Amino-6-hydroxybenzoic acid would undergo a similar metabolic fate.[1][5]
Hypothetical Metabolic Pathway
Caption: A proposed metabolic pathway for 2-Amino-6-hydroxybenzoic acid.
Stability and Storage
2-Amino-6-hydroxybenzoic acid is a solid that should be stored in a cool, dry place, away from light.[1] It is incompatible with strong oxidizing agents. Stability studies under various conditions (e.g., pH, temperature, light) are recommended to establish its shelf-life and degradation profile in different formulations.
Conclusion
This technical guide provides a summary of the known and predicted chemical properties of 2-Amino-6-hydroxybenzoic acid. While there are gaps in the experimental data for this specific isomer, the information compiled from related compounds offers a valuable starting point for researchers. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of 5-aminosalicylic acid on 6-thioguanosine phosphate metabolite levels: a prospective study in patients under steady thiopurine therapy - PMC [pmc.ncbi.nlm.nih.gov]
